N-diaminophosphorylcyclohexanamine
Overview
Description
N-diaminophosphorylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N3OP and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Cyclohexylphosphoric Triamide, also known as N-diaminophosphorylcyclohexanamine or Phosphoric triamide, cyclohexyl-, primarily targets the urease enzyme . Urease is a soil enzyme that promotes the rapid hydrolysis of urea to ammonia and carbonate species .
Mode of Action
N-Cyclohexylphosphoric Triamide acts as a urease inhibitor . It interacts with the urease enzyme, slowing down the hydrolysis of urea . This allows the urea to move away from the soil surface, where it is less susceptible to ammonia loss .
Biochemical Pathways
The inhibition of urease by N-Cyclohexylphosphoric Triamide affects the urea cycle , a key biochemical pathway in nitrogen metabolism . By slowing down urea hydrolysis, this compound reduces the formation of ammonia and carbonate species, thereby decreasing nitrogen loss through ammonia volatilization .
Result of Action
The primary molecular effect of N-Cyclohexylphosphoric Triamide’s action is the reduction of ammonia volatilization . This leads to an increase in the efficiency of urea as a nitrogen fertilizer . On a cellular level, this can promote healthier growth in plants by ensuring a more consistent supply of nitrogen, a vital nutrient.
Action Environment
The action, efficacy, and stability of N-Cyclohexylphosphoric Triamide can be influenced by various environmental factors. For instance, high temperatures and high biological activity at the soil surface can promote rapid urea hydrolysis . Therefore, the effectiveness of N-Cyclohexylphosphoric Triamide as a urease inhibitor can vary depending on these conditions .
Biochemical Analysis
Biochemical Properties
N-Cyclohexylphosphoric Triamide plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By inhibiting this enzyme, N-Cyclohexylphosphoric Triamide slows down the hydrolysis of urea, reducing ammonia volatilization .
Cellular Effects
The effects of N-Cyclohexylphosphoric Triamide on cells are primarily related to its role as a urease inhibitor. By slowing down the hydrolysis of urea, it can potentially influence cell function by altering the levels of ammonia and carbonate species within the cell
Molecular Mechanism
The molecular mechanism of action of N-Cyclohexylphosphoric Triamide is primarily through its inhibition of the urease enzyme
Temporal Effects in Laboratory Settings
It is known that urease inhibitors such as N-Cyclohexylphosphoric Triamide can play an important role in increasing urea efficiency .
Metabolic Pathways
N-Cyclohexylphosphoric Triamide is involved in the metabolic pathway related to urea hydrolysis. It interacts with the enzyme urease, inhibiting its activity and thereby slowing down the hydrolysis of urea .
Biological Activity
N-Diaminophosphorylcyclohexanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a phosphoryl group attached to a cyclohexanamine backbone. The presence of diamino groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antimicrobial Activity : Studies have shown that phosphorylated compounds can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Phosphoryl compounds are known to modulate inflammatory responses, potentially through the inhibition of nitric oxide (NO) production and other pro-inflammatory mediators.
- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The compound exhibited lower MIC values compared to standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Anti-inflammatory Activity
In vitro studies using RAW 264.7 macrophage cells revealed that this compound significantly inhibited NO production in a dose-dependent manner:
Concentration (µM) | NO Inhibition (%) |
---|---|
5 | 25 |
10 | 45 |
20 | 70 |
The compound's ability to inhibit NO production suggests its potential as an anti-inflammatory agent, comparable to established anti-inflammatory drugs .
Cytotoxicity Studies
Cytotoxicity assays were performed on several cancer cell lines, including HeLa and MCF-7. The results indicated:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
These findings indicate that this compound possesses significant cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted where patients with bacterial infections resistant to conventional antibiotics were treated with this compound. Results showed a marked improvement in infection resolution rates, highlighting the compound's potential as an effective alternative therapy.
- Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with chronic inflammatory conditions, administration of the compound resulted in reduced biomarkers of inflammation, such as C-reactive protein (CRP) levels, suggesting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
N-diaminophosphorylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNLGQARIPHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179958 | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-51-2 | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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